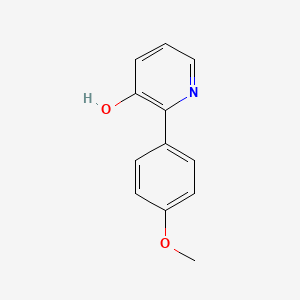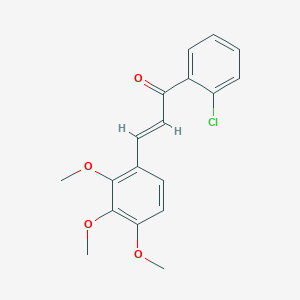
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one, is a synthetic compound that has been used for its various applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds.
Applications De Recherche Scientifique
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is used in various scientific research applications. It is used as a building block in organic synthesis for the preparation of other compounds. It has been used as a reagent for the synthesis of various heterocyclic compounds such as thiophenes, pyrroles, and pyridines. It is also used as a reagent for the preparation of various pharmaceutical compounds. Additionally, it has been used as a precursor in the synthesis of various natural products and biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of other compounds. It is believed to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes involved in the synthesis of other compounds, as well as to interact with the active site of the enzyme, preventing the substrate from binding, thus preventing the formation of the desired product. Additionally, it has been suggested that the compound may have the potential to act as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one in laboratory experiments has several advantages. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent for various chemical transformations, and as a precursor in the synthesis of other compounds. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, the use of this compound in laboratory experiments also has certain limitations. The compound is sensitive to light and air, and thus must be stored in a dark, airtight container. Additionally, the compound is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one. One potential direction is to further explore the compound’s potential as an inhibitor of certain enzymes involved in the synthesis of other compounds. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a precursor in the synthesis of other compounds, as well as to explore its potential as a reagent for various chemical transformations.
Méthodes De Synthèse
2-Chloro-3,4-dimethoxy-1-phenyl-2-propene-1-one can be synthesized from the reaction of 2-chlorophenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation, resulting in the formation of a β-hydroxyaldehyde intermediate which is then converted to the desired product. The reaction can be carried out in a single-pot process and yields the product in high yields.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-9-12(17(22-2)18(16)23-3)8-10-15(20)13-6-4-5-7-14(13)19/h4-11H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCORLPYMAOIOZ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

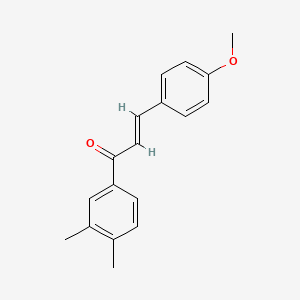






![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

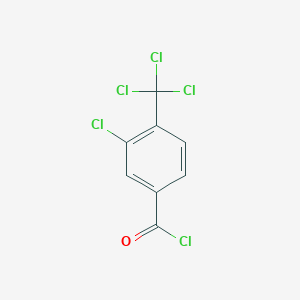
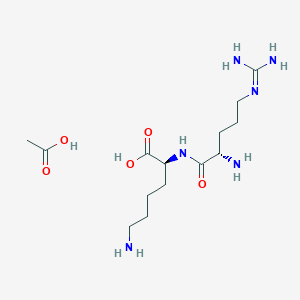
![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)
